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Compound of Interest

Compound Name: Boc-Tyr(3,5-Cl2)-OH

CAS No.: 123418-41-7

Cat. No.: B2661518 Get Quote

Executive Summary
The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetics.

Among these, chlorotyrosine (Cl-Tyr)—specifically 3-chlorotyrosine (3-Cl-Tyr) and 3,5-

dichlorotyrosine (Cl₂-Tyr)—offers a unique distinct physicochemical profile that bridges the gap

between steric bulk and electronic modulation.

Unlike simple hydrophobic substitutions (e.g., Phenylalanine to Tryptophan), chlorination of the

tyrosine phenolic ring introduces a sigma-hole capable of specific halogen bonding,

significantly shifts the pKa of the hydroxyl group (increasing acidity), and alters the metabolic

fate of the peptide.

This guide provides a technical roadmap for leveraging Cl-Tyr in peptide drug discovery,

detailing its physicochemical impact, solid-phase synthesis (SPPS) protocols, and critical

stability considerations regarding specific metabolic pathways like DEHAL1-mediated

dehalogenation.

Physicochemical Profile & Mechanistic Basis
The strategic value of Cl-Tyr lies in its ability to modulate receptor affinity and solubility without

drastically altering the peptide's gross topology.
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The chlorine atom is electron-withdrawing (inductive effect, -I), which lowers the electron

density of the phenolic ring. This has two primary consequences for drug design:

Acidity Modulation (pKa Shift): The pKa of the phenolic hydroxyl drops significantly. While

Tyrosine has a pKa of ~10.0, 3-chlorotyrosine has a pKa of ~8.5, and 3,5-dichlorotyrosine

drops to ~6.7.

Implication: At physiological pH (7.4), a significant fraction of 3,5-Cl₂-Tyr exists as the

phenolate anion, drastically altering electrostatic interactions compared to native Tyr.

Halogen Bonding (The Sigma Hole): Chlorine exhibits an anisotropic charge distribution.

While the equatorial region is electronegative, the region along the C-Cl bond axis (distal to

the carbon) is electropositive (the "sigma hole"). This allows Cl-Tyr to act as a Lewis acid,

forming highly directional interactions with backbone carbonyls or side-chain carboxylates in

the target receptor.

Table 1: Comparative Physicochemical Properties

Property L-Tyrosine (Tyr)
3-Chloro-L-
Tyrosine (3-Cl-Tyr)

3,5-Dichloro-L-
Tyrosine (3,5-Cl₂-
Tyr)

pKa (Phenolic OH) ~10.0 8.5 6.7

Van der Waals Radius H = 1.20 Å Cl = 1.75 Å Cl = 1.75 Å (x2)

Electronic Character Electron Rich
Electron Deficient

(Ring)

Highly Electron

Deficient

Lipophilicity (LogP) -2.26
~ -1.8 (More

Lipophilic)

~ -1.3 (Most

Lipophilic)

Primary Interaction
H-Bond

Donor/Acceptor

Halogen Bond + H-

Bond Donor

Ionic (Phenolate) +

Halogen Bond

Visualization: Mechanistic Workflow
The following diagram illustrates how Cl-Tyr integration translates to biological effect.
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Figure 1: Mechanistic pathways by which chlorination alters peptide pharmacodynamics. Note

the dual impact of electronic and steric factors.

Synthesis Protocol: Incorporation via SPPS
Incorporating 3-Cl-Tyr into peptides using Fmoc solid-phase peptide synthesis (SPPS) is

generally robust. However, the reduced nucleophilicity of the phenolic hydroxyl allows for a

unique advantage: side-chain protection is often unnecessary, provided specific coupling

conditions are met to avoid O-acylation.

Materials Required[1]
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

Amino Acid: Fmoc-3-Chloro-L-Tyrosine-OH (Commercial grade).

Coupling Reagents: HCTU or HATU (preferred for sterically hindered couplings).

Base: Diisopropylethylamine (DIPEA).

Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

Step-by-Step Protocol
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Step 1: Resin Swelling & Deprotection

Swell resin in DMF for 30 minutes.

Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min).

Wash resin 5x with DMF.

Step 2: Coupling of Fmoc-3-Cl-Tyr-OH

Critical Note: Because the chlorine atom withdraws electrons, the phenolic OH is more acidic

but less nucleophilic than native Tyr. This reduces the risk of O-acylation during activation.

Mix: 4.0 eq Fmoc-3-Cl-Tyr-OH + 3.9 eq HCTU in DMF.

Activate: Add 8.0 eq DIPEA. Pre-activate for 30 seconds.

Reaction: Add to resin immediately. Shake at room temperature for 45–60 minutes.

QC Check: Perform a Kaiser test.[1][2] If positive (blue), re-couple using HATU/HOAt.

Step 3: Elongation & Final Cleavage

Continue standard Fmoc cycles for remaining residues.

Final Cleavage: Incubate resin in TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours. The chlorine

substituent is stable in standard TFA cleavage conditions.

Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

SPPS Workflow Diagram
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Figure 2: Solid-Phase Peptide Synthesis workflow highlighting the direct coupling of

unprotected Fmoc-Cl-Tyr-OH.

Stability and Metabolic Considerations
A common misconception is that halogenation always confers metabolic stability. While Cl-Tyr

improves resistance to general proteases (like chymotrypsin), it introduces a specific

vulnerability to dehalogenases.

Proteolytic Resistance (Chymotrypsin)
Chymotrypsin preferentially cleaves the peptide bond on the carboxyl side of aromatic residues

(Tyr, Trp, Phe).

Mechanism: The hydrophobic pocket of chymotrypsin accommodates the aromatic ring.

Cl-Tyr Effect: The addition of a chlorine atom at the ortho position (3-Cl) increases the width

of the ring (Van der Waals radius of Cl is 1.75 Å vs 1.20 Å for H). This creates steric clashes

within the S1 specificity pocket of the protease, significantly reducing the rate of hydrolysis (

) compared to native Tyrosine.

The Metabolic "Gotcha": Dehalogenation
Researchers must be aware of Iodotyrosine Deiodinase (DEHAL1) and similar dehalogenases

found in the liver and kidney.

Pathway: In vivo, 3-chlorotyrosine can be a substrate for reductive dehalogenation,

converting it back to Tyrosine or facilitating oxidative degradation to 3-chloro-4-

hydroxyphenylacetic acid.

Mitigation: To assess this risk, stability assays must look for specific metabolites.

Stability Assay Protocol
To validate the design, perform a comparative stability assay using LC-MS.

Incubation: Incubate Peptide (100 µM) in Human Plasma or Liver Microsomes at 37°C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2661518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge.

Analysis: Inject supernatant into LC-MS/MS.

Target Ions: Monitor for:

Parent Peptide (

)

Hydrolysis fragments (Proteolysis)

Dechlorinated species (

Da) – Critical Indicator of DEHAL1 activity.
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Figure 3: Analytical workflow for distinguishing between proteolytic degradation and metabolic

dehalogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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